1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate
Overview
Description
1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate is a chemical compound known for its stability and unique properties. It is often used in various scientific and industrial applications due to its ability to undergo specific chemical reactions and its effectiveness in certain roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulation.
Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes
Mechanism of Action
The mechanism by which 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its ability to stabilize reactive intermediates and prevent unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethyl-4-piperidone
Uniqueness
1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate is unique due to its specific structural features that confer high stability and reactivity under controlled conditions. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)15-10-8-13(4,5)16-14(6,7)9-10/h10,16H,8-9H2,1-7H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNTQKNRMIKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170384 | |
Record name | 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913960-68-6 | |
Record name | 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913960-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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